molecular formula C18H17BrN2O4S B3709211 Ethyl 4-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Ethyl 4-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B3709211
M. Wt: 437.3 g/mol
InChI Key: CKHVAZBCJLVHHY-UHFFFAOYSA-N
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Description

Ethyl 4-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is a complex organic compound that features a combination of aromatic rings, ester, and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with substituted nucleophiles.

Scientific Research Applications

Ethyl 4-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
  • Ethyl 4-({[(5-fluoro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
  • Ethyl 4-({[(5-iodo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Uniqueness

Ethyl 4-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 4-[(5-bromo-2-methoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O4S/c1-3-25-17(23)11-4-7-13(8-5-11)20-18(26)21-16(22)14-10-12(19)6-9-15(14)24-2/h4-10H,3H2,1-2H3,(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHVAZBCJLVHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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